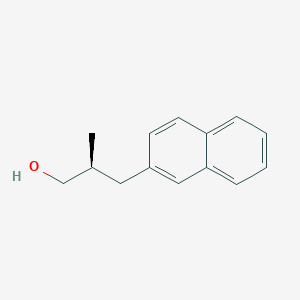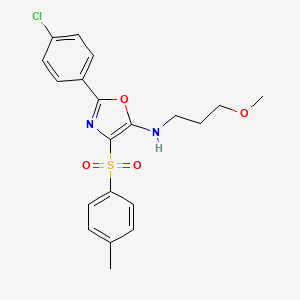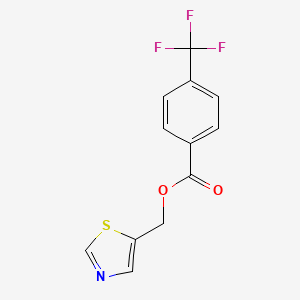
1,3-チアゾール-5-イルメチル 4-(トリフルオロメチル)ベンゼンカルボン酸エステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a thiazole ring and a trifluoromethyl group, which contribute to its distinct chemical properties and reactivity.
科学的研究の応用
1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用機序
Target of Action
The primary targets of 1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate are the Nuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha . These receptors play a crucial role in regulating gene expression and are involved in various biological processes.
Mode of Action
It is believed to interact with its targets, leading to changes in their activity and function . This interaction can result in alterations in gene expression and cellular processes.
Biochemical Pathways
Given its targets, it is likely to influence pathways related to gene expression and cellular metabolism .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its interaction with its targets and the subsequent changes in cellular processes . These effects can vary depending on the specific context and conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate typically involves the reaction of 1,3-thiazole derivatives with 4-(trifluoromethyl)benzenecarboxylic acid or its derivatives. One common method includes the esterification of 1,3-thiazol-5-ylmethanol with 4-(trifluoromethyl)benzenecarboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, potentially converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols.
類似化合物との比較
Similar Compounds
1,3-Thiazol-5-ylmethyl benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)benzenecarboxylate derivatives: Similar in structure but may have different substituents on the thiazole ring.
Uniqueness
1,3-Thiazol-5-ylmethyl 4-(trifluoromethyl)benzenecarboxylate is unique due to the combination of the thiazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1,3-thiazol-5-ylmethyl 4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)9-3-1-8(2-4-9)11(17)18-6-10-5-16-7-19-10/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXLSFSOWNKJGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CN=CS2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2405676.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B2405680.png)
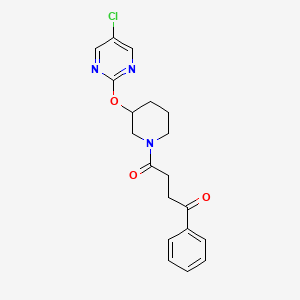
![2-[2-[4-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B2405684.png)
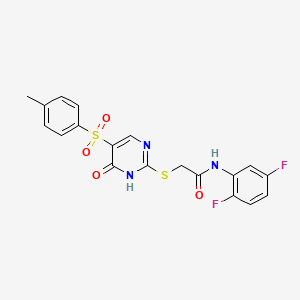
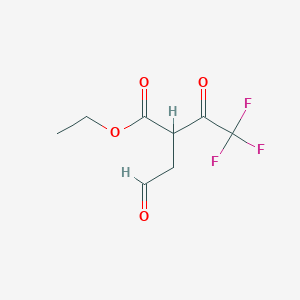
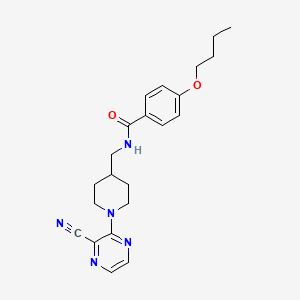
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2405689.png)
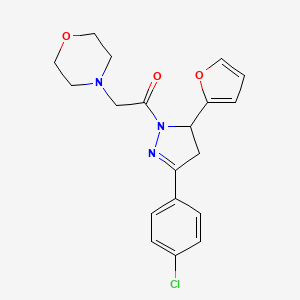
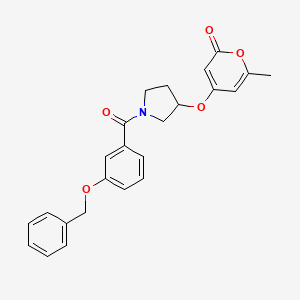
![N-(3,4-DIMETHYLPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2405693.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405694.png)
